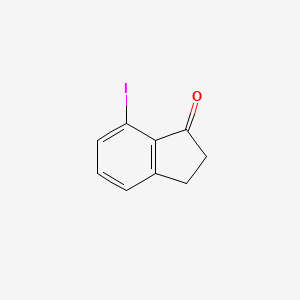

2,3-Dihydro-7-iodoinden-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antileishmanial Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are structurally similar to 2,3-Dihydro-7-iodoinden-1-one, have been synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) .

- Methods of Application : These derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .

Antimicrobial Agents

- Scientific Field : Organic Chemistry

- Application Summary : Two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds, (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) and (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2), were synthesized and studied for their antimicrobial properties .

- Methods of Application : The compounds TFMBD-1 and TFMBD-2 were synthesized by Claisen-Schmidt reaction .

- Results : The synthesized compounds were screened for their in-vitro antibacterial and antifungal study. Antibacterial activity was screened against two Gram-negative bacteria, E. coli and P. vulgaris, as well as against two Gram-positive bacteria, S. aureus and B. subtilis, and antifungal activity was evaluated against A. niger and C. albicans. The TFMBD-1 was revealed to be a more effective antibacterial and antifungal agent than TFMBD-2 .

Biosensing and Bioimaging

- Scientific Field : Biochemistry

- Application Summary : Indane-1,3-dione, a structure similar to 2,3-Dihydro-7-iodoinden-1-one, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific use case. However, the chemical reactions enabling access to this scaffold and the most common derivatives of indane-1,3-dione are presented in the source .

- Results : The results or outcomes obtained also depend on the specific use case. However, the structure has been found to be versatile and useful in various research fields .

Antiviral Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are structurally similar to 2,3-Dihydro-7-iodoinden-1-one, have been reported as antiviral agents .

- Methods of Application : These derivatives were prepared and tested for their antiviral efficacy .

- Results : Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Electronics and Photopolymerization

- Scientific Field : Organic Electronics

- Application Summary : Indane-1,3-dione, a structure similar to 2,3-Dihydro-7-iodoinden-1-one, is used in numerous applications ranging from electronics to photopolymerization .

- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific use case. However, the chemical reactions enabling access to this scaffold and the most common derivatives of indane-1,3-dione are presented in the source .

- Results : The results or outcomes obtained also depend on the specific use case. However, the structure has been found to be versatile and useful in various research fields .

Antiviral Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are structurally similar to 2,3-Dihydro-7-iodoinden-1-one, have been reported as antiviral agents .

- Methods of Application : These derivatives were prepared and tested for their antiviral efficacy .

- Results : Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Propiedades

IUPAC Name |

7-iodo-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVIZRKBYNZSAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464115 |

Source

|

| Record name | 7-IODO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-7-iodoinden-1-one | |

CAS RN |

628732-02-5 |

Source

|

| Record name | 7-IODO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)

![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)